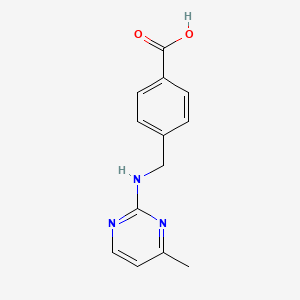

4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid

Description

Properties

IUPAC Name |

4-[[(4-methylpyrimidin-2-yl)amino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-9-6-7-14-13(16-9)15-8-10-2-4-11(5-3-10)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIODYRBQSYIMEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NCC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid typically involves the reaction of 4-methylpyrimidine-2-amine with 4-formylbenzoic acid under suitable conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the aminomethyl linkage .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the benzoic acid moiety to its corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The methyl group (target compound) enhances lipophilicity, while cyano or trifluoromethoxy groups () improve metabolic stability and binding affinity through electronic effects.

- Bulkier Substituents: Cyclopentylamino () may hinder target access but improve selectivity for specific enzymes.

- Positional Effects : Meta-substitution (e.g., ) vs. para-substitution alters spatial orientation, impacting receptor interactions.

Physicochemical Properties

Limited melting point (mp) and solubility data are available for the target compound, but analogs provide insights:

Implications for Target Compound :

- The methylpyrimidinyl group likely reduces solubility compared to sulfonamide analogs (), but the benzoic acid moiety counterbalances this through ionization at physiological pH.

Hypoglycemic Activity

- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid (CAS 60875-16-3) demonstrated superior hypoglycemic activity compared to tolbutamide, likely due to enhanced glucose uptake modulation .

Antimicrobial and Insecticidal Activity

- Sulfonamide-benzoic acid hybrids (e.g., ) showed antitubercular and insecticidal activity, attributed to sulfonamide’s enzyme inhibition.

- 4-[(Phenylcarbamoyl)amino]benzoic acid derivatives exhibited insecticidal effects against Spodoptera littoralis via semicarbazide interactions .

Antioxidant Activity

- Acridine-benzoic acid hybrids (e.g., CP-05) displayed significant antioxidant activity (IC~50~ = 155.03 nM) through hydrogen bonding with residues like ASN10 and GLY60 .

Target Compound’s Potential: The pyrimidine-aminomethyl group may mimic acridine’s planar structure, suggesting unexplored antioxidant or kinase-inhibitory roles.

Biological Activity

4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid, with the molecular formula C13H13N3O2, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzoic acid moiety linked to a 4-methylpyrimidin-2-yl group via an aminomethyl bridge. The synthesis typically involves the reaction of 4-methylpyrimidine-2-amine with 4-formylbenzoic acid, often facilitated by reducing agents like sodium borohydride to form the desired aminomethyl linkage.

The biological activity of 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid is primarily attributed to its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor or receptor modulator, influencing various cellular pathways. The exact mechanisms can vary based on the biological context and target interactions.

Research Findings

Recent studies have highlighted several key biological activities:

- Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of certain enzymes involved in inflammatory pathways. For example, it has shown promise in modulating the activity of cyclooxygenase enzymes, which are crucial in prostaglandin synthesis .

- Anticancer Properties : Investigations into its anticancer potential have indicated that it may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines and mediators like TNFα in various experimental models .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid, it is useful to compare it with related compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | Antileukemia agent | Enzyme inhibition |

| 2-Aminopyrimidine derivatives | Antitrypanosomal, antiplasmodial | Enzyme modulation |

| 3-chloro-4-methoxybenzoic acid | Proteasome and autophagy pathway activator | Enzyme activation |

This table illustrates that while there are similarities in enzyme interactions, the specific structural features of 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid confer distinct activities that merit further investigation.

Case Studies

Several case studies have focused on the compound's effects on different biological systems:

- In Vitro Studies : A study evaluating its effects on human foreskin fibroblasts showed no cytotoxicity at concentrations up to 10 μg/mL while enhancing proteasome and lysosomal activities . This suggests a potential role in promoting cellular health.

- Cancer Cell Lines : In experiments involving Hep-G2 and A2058 cancer cell lines, the compound exhibited significant growth inhibition, indicating its potential as an anticancer agent . Further studies are needed to elucidate the specific pathways involved.

- Inflammation Models : In animal models of inflammation, the compound demonstrated significant reductions in inflammatory markers compared to control groups, supporting its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the primary synthetic routes for 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via condensation reactions between 4-methylpyrimidin-2-amine and a benzoic acid derivative bearing an aminomethyl group. Key steps include:

- Use of coupling reagents (e.g., EDC/HOBt) to activate carboxylic acid groups for amide bond formation.

- Solvent selection (e.g., DMF or THF) to enhance solubility and reaction efficiency.

- Temperature control (60–80°C) to minimize side reactions. Post-synthesis, HPLC and NMR are critical for assessing purity (>95%) and structural confirmation . Yield optimization often requires iterative adjustments of stoichiometry and catalyst loading (e.g., Pd/C for hydrogenation steps) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid?

- 1H/13C NMR : To confirm the presence of the pyrimidine ring (δ 8.2–8.5 ppm for aromatic protons) and the methylene bridge (δ 4.3–4.6 ppm).

- IR Spectroscopy : Detects carbonyl (C=O stretch at ~1700 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) functionalities.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., interactions between the carboxylic acid and pyrimidine groups) .

- HPLC : Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid using statistical experimental design?

Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) and analyze their impact on yield and purity. Methods include:

- Factorial Designs : Identify interactions between variables (e.g., solvent polarity and reaction time).

- Response Surface Methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions. For example, highlights the use of statistical methods to reduce trial-and-error approaches, enabling a 20–30% reduction in reaction development time .

Q. How can contradictions in reported biological activity data for this compound be resolved?

Discrepancies in enzyme inhibition or receptor binding assays often arise from:

- Assay Variability : Differences in buffer pH, ionic strength, or temperature.

- Compound Stability : Degradation under storage or experimental conditions (e.g., light sensitivity). To resolve contradictions:

- Validate assays using standardized protocols (e.g., IC50 determination with positive controls).

- Conduct stability studies (TGA/DSC for thermal behavior; LC-MS for degradation products) . Cross-reference findings with structural analogs (e.g., 4-Methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzoic Acid) to isolate structure-activity trends .

Q. What computational approaches are effective in designing derivatives of this compound for enhanced bioactivity?

- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide functional group modifications.

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives with improved binding affinities. emphasizes integrating computational predictions with experimental validation, such as ICReDD’s hybrid quantum-chemical and machine-learning workflows for reaction optimization .

Q. What strategies validate the compound’s structure when single-crystal X-ray data is unavailable?

Combine:

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Systematic Substituent Variation : Modify the pyrimidine ring (e.g., chloro, trifluoromethyl groups) or benzoic acid moiety (e.g., esterification).

- Biological Testing : Assess cytotoxicity (MTT assay), enzyme inhibition (kinase profiling), and solubility (shake-flask method). highlights analogs like 4-Methyl-3-[(4-(3-pyridinyl)pyrimidin-2-yl)amino]benzoic Acid, where pyridine substitution enhances anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.